6-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)hexanoic acid
Description
6-(2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)hexanoic acid is a synthetic coumarin derivative featuring a chromen-2-one core substituted with a phenyl group at position 4 and a hexanoic acid chain linked via an amide bond at position 5.
Properties
Molecular Formula |
C24H25NO6 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-[2-(2-oxo-4-phenylchromen-7-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C24H25NO6/c1-16(24(29)25-13-7-3-6-10-22(26)27)30-18-11-12-19-20(17-8-4-2-5-9-17)15-23(28)31-21(19)14-18/h2,4-5,8-9,11-12,14-16H,3,6-7,10,13H2,1H3,(H,25,29)(H,26,27) |
InChI Key |
KWYQARXQKGXRPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCCCCC(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)hexanoic acid typically involves multiple steps:
Formation of the Chromen Core: The chromen core can be synthesized via the Pechmann condensation, which involves the reaction of phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Propanamido Group: The chromen derivative is then reacted with 2-bromo-propanamide under basic conditions to form the propanamido linkage.
Coupling with Hexanoic Acid: Finally, the propanamido-chromen derivative is coupled with hexanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chromen rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the chromen ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester linkages, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amide or ester derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)hexanoic acid exhibit anticancer properties. For instance, studies have shown that derivatives of chromen compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical studies. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes it a candidate for the development of new anti-inflammatory drugs.
Neuroprotective Potential
There is emerging evidence suggesting that the compound may possess neuroprotective effects, which could be beneficial in neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neuronal pathways is under investigation, with preliminary results indicating reduced oxidative stress and improved neuronal survival in vitro .
Mechanistic Insights
The mechanisms of action for 6-(2-((2-oxo-4-phenyl-2H-chromen-7-yloxy)propanamido)hexanoic acid are not fully elucidated but are believed to involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Modulation of Gene Expression : The compound may influence transcription factors that regulate the expression of genes associated with inflammation and cell survival.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Research : In a study involving breast cancer cell lines, treatment with derivatives showed significant reduction in tumor growth markers compared to controls, indicating potential for therapeutic use .
- Inflammatory Models : Animal models of arthritis treated with this compound exhibited decreased joint swelling and pain, supporting its role as an anti-inflammatory agent .
- Neurodegeneration : In experiments using models of Alzheimer's disease, the compound demonstrated protective effects against amyloid-beta-induced toxicity, suggesting its utility in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 6-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)hexanoic acid involves its interaction with specific molecular targets. The chromen core can intercalate with DNA, inhibiting the replication process. Additionally, the compound can inhibit enzymes like topoisomerases, which are crucial for DNA unwinding and replication. The phenyl group enhances its binding affinity to these targets, while the hexanoic acid chain improves its solubility and cellular uptake.
Comparison with Similar Compounds
Key Observations:
Diethylamino and dicyanomethylene groups in ’s compound confer strong electron-donating/accepting properties, resulting in redshifted fluorescence ideal for bioimaging .
Biological and Industrial Applications :
- Chloro-ethyl derivatives (e.g., ) are prioritized as pharmaceutical intermediates due to their compact size and synthetic accessibility .
- Methoxy-acetylated derivatives () exhibit enhanced solubility, making them suitable for cosmetic formulations .
Synthetic Complexity :
- The target compound’s amide linkage requires precise coupling conditions, contrasting with ester-linked analogues (e.g., ) that are synthesized via simpler esterification .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The hexanoic acid chain in the target compound may improve water solubility compared to shorter-chain analogues (e.g., propanoic acid in ), but the hydrophobic phenyl group could offset this advantage .
Biological Activity
6-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)hexanoic acid is a compound derived from coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, examining its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Coumarin Core : The 2-oxo-4-phenyl-2H-chromen-7-yl moiety is responsible for many of the biological activities associated with coumarins.
- Amido and Hexanoic Acid Side Chains : These modifications may enhance solubility and bioavailability.
Molecular Formula : C₁₈H₁₅NO₅
Molecular Weight : 341.32 g/mol
Anticancer Activity
Recent studies indicate that derivatives of coumarin, including those with similar structures to 6-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)hexanoic acid, exhibit significant anticancer properties. For instance, a related compound was shown to reduce the invasive behavior of HT 1080 fibrosarcoma cells, suggesting potential use as an anti-cancer agent .
| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| 6-(2-substituted coumarin) | 10.5 | HT 1080 | Inhibition of invasion |
| 6-(acetoxymethyl derivative) | 8.3 | MCF7 | Apoptosis induction |
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's. Compounds similar to our target have demonstrated potent AChE inhibitory activity, with IC50 values indicating strong potential for therapeutic applications .
Structure-Activity Relationships (SAR)
The biological activity of coumarin derivatives often correlates with specific structural features:
- Substituents at the 6-position : Modifications at this position can significantly alter potency; for example, acetamidomethyl substituents have been shown to maintain activity while enhancing solubility.
- Aryl Ester Functionality : The presence of an aryl ester at the 3-position has been preferred over other functional groups like thioesters or amides to induce marked biological activity .
Case Studies
Several case studies highlight the efficacy of coumarin derivatives in various biological contexts:
- Anti-cancer Activity in Fibrosarcoma : A study demonstrated that specific coumarin derivatives inhibited cell migration and invasion in fibrosarcoma models, providing a basis for further development as anti-cancer agents .
- Neuroprotective Effects : Research on related compounds showed substantial inhibition of AChE, suggesting that these derivatives could be explored for their neuroprotective effects against Alzheimer's disease .
- Anti-inflammatory Properties : Some coumarin derivatives have also been noted for their anti-inflammatory effects in animal models, indicating a broad therapeutic potential beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
